![molecular formula C8H18Cl2N2 B2861945 6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride CAS No. 2260931-58-4](/img/structure/B2861945.png)
6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride, also known as 6-Azaspiro[2.5]octane hydrochloride, is a chemical compound with the linear formula C7H14ClN . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride can be represented by the InChI code: 1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride is a solid at room temperature . It has a molecular weight of 147.65 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Drug Discovery
The synthesis of 6-Azaspiro[2.5]octan-2-ylmethanamine derivatives involves diverse chemical reactions that yield novel building blocks for further application in drug discovery. One key method includes multicomponent condensation, leading to omega-unsaturated dicyclopropylmethylamines. These compounds can undergo selective ring-closing metathesis, epoxide opening, or reductive amination to produce heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These functionalized pyrrolidines, piperidines, and azepines are crucial scaffolds in chemistry-driven drug discovery, highlighting the significance of azaspirocycles in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).
Novel Dipeptide Synthons
The development of novel dipeptide synthons, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, showcases the application of 6-Azaspiro[2.5]octan-2-ylmethanamine derivatives in peptide synthesis. These compounds facilitate the synthesis of complex peptides, including nonapeptide analogues of antibiotics, demonstrating their utility in advancing peptide-based therapeutics (Suter, Stoykova, Linden, & Heimgartner, 2000).
Antibacterial Drugs
The synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines has led to potent antibacterial drugs effective against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. This research underscores the potential of azaspirocyclic compounds in developing new treatments for respiratory infections, highlighting their significant antibacterial activity (Odagiri et al., 2013).
Anticancer and Antiviral Properties
Azaspirane derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines, including multiple myeloma cells. These compounds' ability to inhibit crucial signaling pathways and cytokine secretion in the tumor microenvironment underscores their potential as therapeutic agents in cancer treatment (Hamasaki et al., 2005). Additionally, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated anti-coronavirus activity, suggesting the utility of azaspirocyclic compounds in developing antiviral drugs (Apaydın et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
6-azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-7-5-8(7)1-3-10-4-2-8;;/h7,10H,1-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZGKGATLJYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

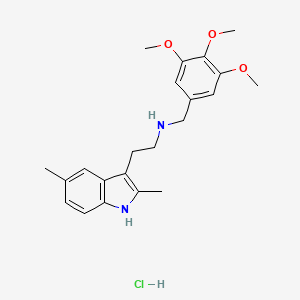

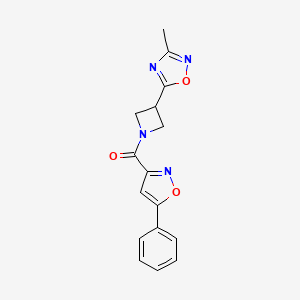
![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)
![methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2861869.png)
![2-Chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2861871.png)
![N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2861873.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2861874.png)
![N-(4-methylcyclohexyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2861875.png)
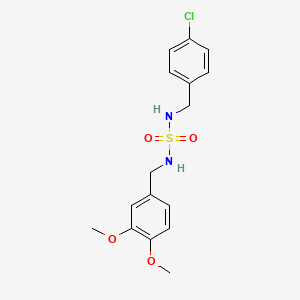
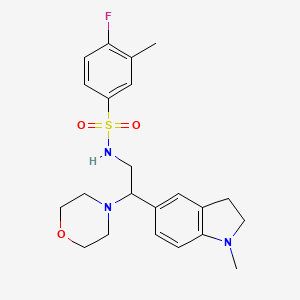
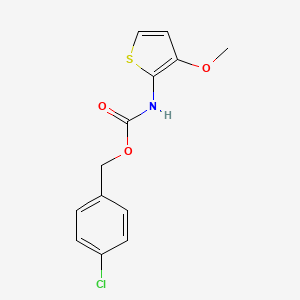
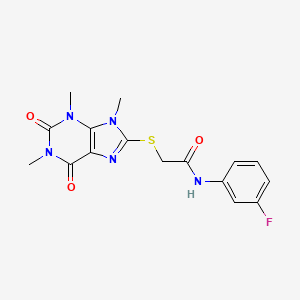
![methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2861884.png)